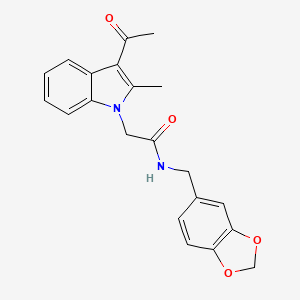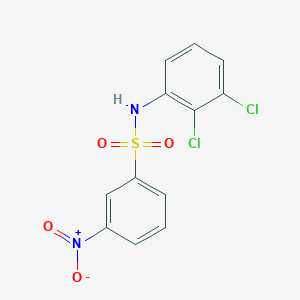
N-(2,3-dichlorophenyl)-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-3-nitrobenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their significant applications in medicinal and pharmaceutical chemistry due to their biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 2,3-dichloroaniline with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-(2,3-dichlorophenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products:
Reduction: Formation of N-(2,3-dichlorophenyl)-3-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the aromatic rings.
科学的研究の応用
Chemistry: N-(2,3-dichlorophenyl)-3-nitrobenzenesulfonamide is used as a building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various chemical reactions.
Biology and Medicine: Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit the growth of bacteria by interfering with the synthesis of folic acid, which is essential for bacterial growth and replication.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or chemical resistance.
作用機序
The mechanism of action of N-(2,3-dichlorophenyl)-3-nitrobenzenesulfonamide involves its interaction with bacterial enzymes involved in folic acid synthesis. The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial for the production of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, ultimately leading to their death.
類似化合物との比較
- N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide
- N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide
- N-(2,3-dichlorophenyl)-4-nitrobenzenesulfonamide
Comparison: N-(2,3-dichlorophenyl)-3-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro group on the benzene ring, which can influence its reactivity and biological activity. Compared to its analogs, the 3-nitro derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct compound with potentially unique applications.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-10-5-2-6-11(12(10)14)15-21(19,20)9-4-1-3-8(7-9)16(17)18/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVXSISYBQIXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(1,7-dimethyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4902999.png)
![2,4-dichloro-N-(2-methyl-5-nitrophenyl)-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4903020.png)
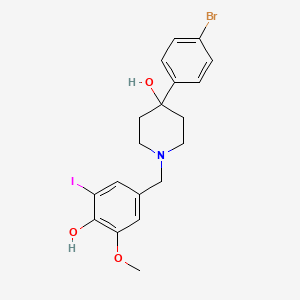
![diethyl 5-({[6-(ethoxycarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4903023.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B4903025.png)
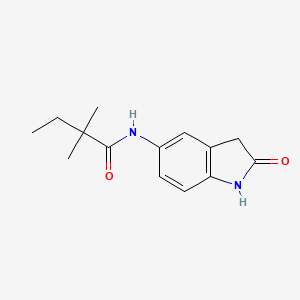
![N-[1-(4-bromophenyl)ethyl]-5-nitro-8-quinolinamine](/img/structure/B4903029.png)


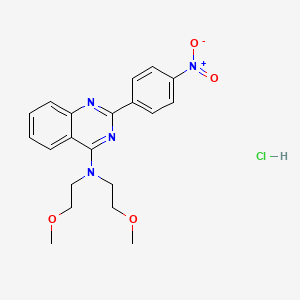
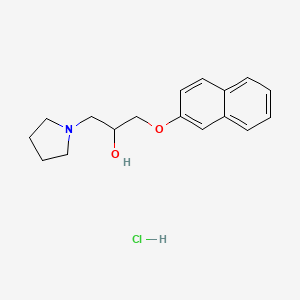
![2-[2-(1-benzofuran-2-yl)vinyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4903074.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B4903084.png)
